(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dihydroisoquinoline moiety and a nitrophenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Propenone Linkage: The final step involves the condensation of the dihydroisoquinoline derivative with the nitrophenyl derivative under basic conditions to form the propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the propenone linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized isoquinoline derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with the nitro group in a different position.
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the specific positioning of the nitro group and the propenone linkage, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPDDWDYZKZJM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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